6-Anilino-N,N-dimethylnaphthalene-2-sulfonamide
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Overview
Description
6-Anilino-N,N-dimethylnaphthalene-2-sulfonamide is a chemical compound known for its unique structural properties and diverse applications in scientific research. It is characterized by the presence of an anilino group attached to a naphthalene ring, which is further substituted with a dimethylamino group and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Anilino-N,N-dimethylnaphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with N,N-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Naphthalene-2-sulfonyl chloride+N,N-dimethylaniline→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Anilino-N,N-dimethylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted sulfonamides and related compounds.
Scientific Research Applications
6-Anilino-N,N-dimethylnaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Anilino-N,N-dimethylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action include inhibition of key metabolic enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Anilino-2-naphthalenesulfonic acid
- Naphthalene-2-sulfonamide derivatives
- Anilino-substituted naphthalenes
Uniqueness
6-Anilino-N,N-dimethylnaphthalene-2-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
61509-78-2 |
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Molecular Formula |
C18H18N2O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
6-anilino-N,N-dimethylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C18H18N2O2S/c1-20(2)23(21,22)18-11-9-14-12-17(10-8-15(14)13-18)19-16-6-4-3-5-7-16/h3-13,19H,1-2H3 |
InChI Key |
OHGWBETWPJVOGC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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